D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine
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Overview
Description
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine is a synthetic peptide composed of five D-amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as preparative HPLC, are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can occur at specific amino acid residues, often facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes.
Industry: Utilized in the development of peptide-based drugs and other biotechnological applications.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Difelikefalin: A synthetic peptide with a similar structure, used as an analgesic opioid peptide.
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysyl-D-lysine: Another related peptide with an additional lysine residue.
Uniqueness
D-Phenylalanyl-D-phenylalanyl-D-valyl-D-leucyl-D-lysine is unique due to its specific sequence of D-amino acids, which can confer distinct biological and chemical properties. Its stability and resistance to enzymatic degradation make it particularly valuable in various applications .
Properties
CAS No. |
365537-58-2 |
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Molecular Formula |
C35H52N6O6 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H52N6O6/c1-22(2)19-28(32(43)38-27(35(46)47)17-11-12-18-36)40-34(45)30(23(3)4)41-33(44)29(21-25-15-9-6-10-16-25)39-31(42)26(37)20-24-13-7-5-8-14-24/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H,38,43)(H,39,42)(H,40,45)(H,41,44)(H,46,47)/t26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
VAEGNHSGRUXLDH-XZTOTZIXSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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